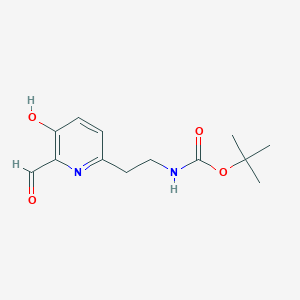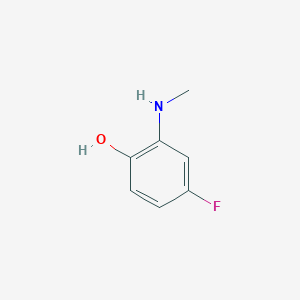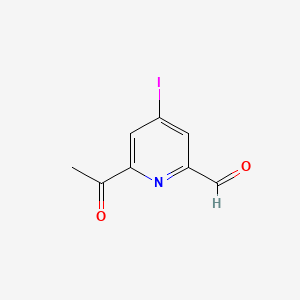
6-Acetyl-4-iodopyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-4-iodopyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H6INO2 and a molecular weight of 275.04 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-iodopyridine-2-carbaldehyde typically involves the iodination of a pyridine derivative followed by acetylation and formylation. One common method includes the following steps:
Iodination: The starting material, 2-acetylpyridine, is iodinated using iodine and a suitable oxidizing agent.
Formylation: The iodinated product is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-4-iodopyridine-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Acetyl-4-iodopyridine-2-carboxylic acid.
Reduction: 6-Acetyl-4-iodopyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Acetyl-4-iodopyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-4-iodopyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The aldehyde and acetyl groups can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter their function.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromopyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
2-Fluoro-3-iodopyridine: Contains a fluorine atom in addition to the iodine.
Uniqueness
6-Acetyl-4-iodopyridine-2-carbaldehyde is unique due to the presence of both an acetyl and an aldehyde group on the pyridine ring, along with an iodine atom. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C8H6INO2 |
|---|---|
Peso molecular |
275.04 g/mol |
Nombre IUPAC |
6-acetyl-4-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6INO2/c1-5(12)8-3-6(9)2-7(4-11)10-8/h2-4H,1H3 |
Clave InChI |
UUJKQWAWYKXJFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)


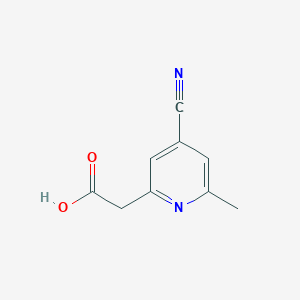
![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)
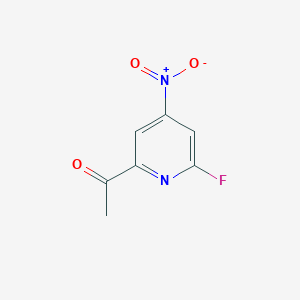
![6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)

![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)

